molecular formula C23H26N2O5S B10946012 ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10946012
M. Wt: 442.5 g/mol
InChI Key: KURLWCGYGJZOAV-UHFFFAOYSA-N
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Description

Ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This particular compound is of interest due to its potential pharmacological properties and its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other thiophene derivatives.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O5S/c1-4-28-23(27)20-16-8-6-5-7-9-19(16)31-22(20)24-21(26)18-11-10-15(29-18)12-17-13(2)25-30-14(17)3/h10-11H,4-9,12H2,1-3H3,(H,24,26)

InChI Key

KURLWCGYGJZOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)CC4=C(ON=C4C)C

Origin of Product

United States

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